molecular formula C16H15FO2 B7962258 Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate

Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate

Cat. No.: B7962258
M. Wt: 258.29 g/mol
InChI Key: SJHAYIBRDQYMQX-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid like sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach. Additionally, the reaction conditions such as temperature, pressure, and molar ratios of reactants are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

    Hydrolysis: 3-(3-fluoro-4-methylphenyl)phenylacetic acid and methanol.

    Reduction: 2-[3-(3-fluoro-4-methylphenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The fluoro and methyl substituents can influence the compound’s lipophilicity and binding affinity, affecting its overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • Methyl 2-[3-(4-methylphenyl)phenyl]acetate
  • Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate

Uniqueness

Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-6-7-14(10-15(11)17)13-5-3-4-12(8-13)9-16(18)19-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHAYIBRDQYMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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